molecular formula C27H24N2O3S2 B11506972 2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide]

2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide]

Cat. No.: B11506972
M. Wt: 488.6 g/mol
InChI Key: UNQRGORDEUXIDR-UHFFFAOYSA-N
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Description

“N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” is a complex organic compound that features multiple functional groups, including naphthalene rings, carbamoyl groups, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthalene derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the carbamoyl group: This step involves the reaction of the naphthalene derivative with isocyanates or carbamoyl chlorides under controlled conditions.

    Formation of the sulfanyl group:

    Final assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: The naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Materials Science: In the development of novel materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene rings and functional groups.

    Carbamoyl Compounds: Compounds containing carbamoyl groups.

    Sulfanyl Compounds: Compounds with sulfanyl groups.

Uniqueness

“N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” is unique due to its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties compared to simpler analogs.

Properties

Molecular Formula

C27H24N2O3S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[3-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxopropyl]sulfanylacetamide

InChI

InChI=1S/C27H24N2O3S2/c30-25(15-33-17-26(31)28-23-11-9-19-5-1-3-7-21(19)13-23)16-34-18-27(32)29-24-12-10-20-6-2-4-8-22(20)14-24/h1-14H,15-18H2,(H,28,31)(H,29,32)

InChI Key

UNQRGORDEUXIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)CSCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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